![molecular formula C22H22N2O4 B7695328 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide](/img/structure/B7695328.png)
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide, also known as Lucanthone, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. It was originally developed as an anti-schistosomal drug, but its anti-cancer properties were discovered later.
Mechanism of Action
The exact mechanism of action of 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide is not fully understood. However, it is believed to act by inhibiting topoisomerase II, an enzyme that is essential for DNA replication and repair. 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and to inhibit the growth of cancer cells. 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to have anti-inflammatory and anti-viral effects. However, 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to have toxic effects on normal cells, which limits its use in clinical settings.
Advantages and Limitations for Lab Experiments
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily obtained and purified. It has also been extensively studied, which means that there is a large body of literature on its properties and potential uses. However, 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has some limitations for lab experiments. It has toxic effects on normal cells, which limits its use in certain experiments. It is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide. One direction is to explore its potential use in combination therapy with other anti-cancer drugs. Another direction is to explore its potential use in the treatment of viral infections. Finally, there is a need for further research on the toxic effects of 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide on normal cells, in order to better understand its potential uses and limitations.
Synthesis Methods
The synthesis of 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of quinoxaline with acetic anhydride, followed by the reaction with tert-butylbenzoic acid and paraformaldehyde. The resulting compound is then oxidized to form 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide. This synthesis method has been widely used in research laboratories and has been optimized for high yield and purity.
Scientific Research Applications
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has also been studied for its potential use in combination therapy with other anti-cancer drugs. In addition to its anti-cancer properties, 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have anti-inflammatory and anti-viral effects.
properties
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14(25)20-18(23-17-7-5-6-8-19(17)24(20)27)13-28-21(26)15-9-11-16(12-10-15)22(2,3)4/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXFECUWXRGLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)C(C)(C)C)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-4-oxidoquinoxalin-2-yl)methyl 4-tert-butylbenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.